9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene
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Overview
Description
9-(Benzofuran-2-yl)-3-azaspiro[55]undec-8-ene is a complex organic compound featuring a benzofuran ring fused to a spirocyclic azaspiro undecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran ring, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones with acetic anhydride. The azaspiro undecane moiety can be introduced through a series of nucleophilic substitution reactions, often involving the use of aziridines or other nitrogen-containing intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds within the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, reduced spirocyclic compounds, and various substituted azaspiro derivatives .
Scientific Research Applications
9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The benzofuran ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The azaspiro moiety can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-: Shares a similar spirocyclic structure but with different functional groups.
3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione: Another spirocyclic compound with distinct chemical properties
Uniqueness
9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene is unique due to the presence of both a benzofuran ring and an azaspiro moiety, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .
Properties
CAS No. |
918650-77-8 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C18H21NO/c1-2-4-16-15(3-1)13-17(20-16)14-5-7-18(8-6-14)9-11-19-12-10-18/h1-5,13,19H,6-12H2 |
InChI Key |
HBPXHUVCAQPYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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